molecular formula C18H23BrN2O5 B13056130 Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13056130
M. Wt: 427.3 g/mol
InChI Key: YLJYBROAUOFTQZ-KBPBESRZSA-N
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Description

Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by:

  • A tert-butyloxycarbonyl (Boc) protecting group at position 1.
  • A (2S,4S) stereochemical configuration, ensuring spatial orientation critical for biological interactions.
  • A carbamoyl-linked 4-bromophenyl-2-oxoethyl substituent at position 2, introducing halogen-mediated interactions (e.g., halogen bonding) and aromatic π-stacking capabilities .

This compound serves as a key intermediate in medicinal chemistry, particularly for protease inhibitors and anticancer agents, leveraging its stereochemistry and functional group diversity.

Properties

Molecular Formula

C18H23BrN2O5

Molecular Weight

427.3 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-[[2-(4-bromophenyl)-2-oxoethyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C18H23BrN2O5/c1-18(2,3)26-17(25)21-10-13(22)8-14(21)16(24)20-9-15(23)11-4-6-12(19)7-5-11/h4-7,13-14,22H,8-10H2,1-3H3,(H,20,24)/t13-,14-/m0/s1

InChI Key

YLJYBROAUOFTQZ-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound under controlled conditions.

    Carbamoylation: The bromophenyl intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.

    Pyrrolidine ring formation: The final step involves the formation of the pyrrolidine ring, which may require specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with cellular pathways to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Impact

a) Boc-PO(N3)G-TPE ()
  • Substituents : Azide (-N3) and tetraphenylethylene (TPE) groups.
  • Key Differences : The TPE moiety introduces fluorescence properties, making it suitable for supramolecular assembly studies. The azide enables click chemistry for bioconjugation, unlike the bromophenyl group in the target compound.
  • Stereochemistry: Not explicitly stated, but similar Boc-protected pyrrolidine cores suggest comparable conformational constraints.
  • Applications : Used in dual-responsive chiral assemblies and high-throughput screening .
b) tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate ()
  • Substituents : Fluorine atoms at positions 4 (pyrrolidine) and 3 (phenyl).
  • Key Differences : Fluorine enhances metabolic stability and blood-brain barrier penetration compared to bromine. The smaller size of fluorine reduces steric hindrance but limits halogen bonding.
  • Stereochemistry : (2S,4S) configuration retained; diastereomer separation is critical for activity.
  • Applications : Radiolabeled probes for positron emission tomography (PET) imaging .
c) (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid ()
  • Substituents : Phenyl group at position 4 and carboxylic acid at position 2.
  • Key Differences : The carboxylic acid increases acidity (pKa ~2–3) and aqueous solubility, contrasting with the hydroxyl group (pKa ~10–12) in the target compound.
  • Applications : Intermediate for peptide synthesis and enzyme inhibitors .

Physical and Chemical Properties

Property Target Compound Boc-PO(N3)G-TPE Fluorinated Derivative 4-Phenylcarboxylic Acid
Molecular Weight ~450–500 (estimated) ~600–650 (TPE contributes) ~280–300 ~300–320
Solubility Moderate in DCM/DMF Low (hydrophobic TPE) High (fluorine enhances polarity) High (carboxylic acid)
Reactivity Bromine supports SNAr Azide enables click chemistry Fluorine inert to most reactions Carboxylic acid for amide coupling

Anticancer Agents

  • Target Compound : Serves as a precursor in constrained FTY720 analogs (), which modulate sphingosine-1-phosphate receptors for dual-acting anticancer effects .
  • tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (): Octylphenyl substituents improve membrane permeability but reduce specificity compared to bromophenyl .

Protease Inhibitors

  • HDAC4-Selective Degraders (): Compounds with hydroxamic acid motifs (e.g., ) show enhanced histone deacetylase inhibition, whereas the target compound’s bromophenyl group may optimize selectivity .

Biological Activity

Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that create the desired pyrrolidine structure with specific functional groups. The synthesis pathway often includes:

  • Formation of the pyrrolidine ring : Utilizing tert-butyl esters and specific amines.
  • Introduction of the bromophenyl and oxoethyl groups : Achieved through acylation and bromination reactions.

This process results in a compound that can be further modified for enhanced biological activity.

Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor for key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. In vitro studies demonstrate that it can significantly reduce AChE activity, which is crucial for managing conditions like Alzheimer’s disease .
  • Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by modulating cytokine release in astrocytes when exposed to amyloid-beta peptides. This suggests a protective role against neuroinflammation, a hallmark of neurodegenerative disorders .

2.2 In Vitro and In Vivo Studies

Several studies provide insights into the biological efficacy of this compound:

  • In Vitro Studies : Research indicates that at concentrations around 100 µM, the compound maintains high cell viability in astrocytes exposed to toxic amyloid-beta aggregates, showcasing its potential neuroprotective effects .
  • In Vivo Studies : Animal models treated with the compound showed reduced oxidative stress markers compared to controls, indicating its potential in mitigating neurodegeneration .

3.1 Neuroprotective Effects

A study investigated the protective effects of this compound against Aβ-induced toxicity in astrocytes. Results indicated that co-treatment with Aβ and the compound significantly improved cell viability compared to Aβ alone, suggesting a protective mechanism against oxidative stress and inflammation .

3.2 Comparative Studies with Established Drugs

In comparative studies with established drugs like galantamine, the compound demonstrated similar efficacy in reducing oxidative stress markers but showed variability in bioavailability within brain tissues . This highlights the need for further pharmacokinetic studies to optimize its therapeutic potential.

4. Applications in Drug Development

The unique structural features of this compound make it a valuable candidate in drug development:

  • Targeting Neurological Disorders : Its ability to inhibit AChE and β-secretase positions it as a promising candidate for treating Alzheimer's disease and related disorders.
  • Potential Anti-inflammatory Agent : The anti-inflammatory properties may extend its application to other neurodegenerative conditions characterized by chronic inflammation.

5. Summary Table of Biological Activities

Activity Mechanism Reference
AChE InhibitionReduces acetylcholine breakdown
β-secretase InhibitionPrevents amyloid plaque formation
NeuroprotectionEnhances cell viability against Aβ toxicity
Anti-inflammatory EffectsModulates cytokine release

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